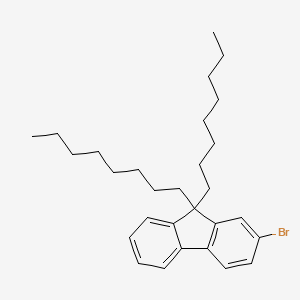

2-Bromo-9,9-dioctyl-9H-fluorene

Overview

Description

2-Bromo-9,9-dioctyl-9H-fluorene, commonly referred to as 2-Br-9,9-dioctyl-9H-fluorene, is a synthetic fluorene compound with a wide range of applications in organic and medicinal chemistry. It is a colorless solid that is soluble in common organic solvents. It has been studied for its potential uses in the synthesis of a variety of organic compounds, as well as for its potential medicinal applications.

Scientific Research Applications

Polymer Synthesis

2-Bromo-9,9-dioctyl-9H-fluorene is instrumental in the synthesis of specialized polymers. These polymers, such as polyfluorenes, exhibit unique properties like minimal green emission in light-emitting devices, which is crucial for achieving pure color displays. This has been exemplified by Cho et al. (2007), who synthesized polyfluorenes with reduced fluorenone defects, leading to better emission characteristics in light-emitting devices (Cho et al., 2007).

Electronic and Photovoltaic Applications

This compound derivatives have significant applications in electronic and photovoltaic devices. For instance, Liu et al. (2007) demonstrated the use of fluorene-co-carbazole copolymers in blue light-emitting polymers, suitable for flat-panel display applications due to their color stability and high performance (Liu et al., 2007). Additionally, Kumar et al. (2014) showed that dyes containing fluorene functionalized with imidazole units can be used in dye-sensitized solar cells, highlighting their potential in solar energy capture and conversion (Kumar et al., 2014).

Optical and Laser Protection Properties

The derivatives of this compound show promising optical and laser protection properties. Zhao et al. (2017) synthesized functional polyacetylenes bearing the fluorene moiety, which displayed novel near-infrared laser protection properties, indicating their potential use in safety and protective equipment (Zhao et al., 2017).

Semiconducting Polymers for Photovoltaics

This compound-based polymers are also being explored in the context of organic semiconducting materials. Byun et al. (2014) synthesized polymers with electron-accepting materials for use in photovoltaic devices, highlighting their potential in the development of new types of solar cells (Byun et al., 2014).

Safety and Hazards

When handling 2-Bromo-9,9-dioctyl-9H-fluorene, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Mechanism of Action

Target of Action

It is known that fluorene derivatives are often used in the field of organic electronics , suggesting that their targets could be electronic devices or systems where they contribute to the conduction of electric current.

Mode of Action

2-Bromo-9,9-dioctyl-9H-fluorene is a fluorene derivative that shows π-electron conjugation . This property allows the compound to interact with its targets by facilitating the movement of electrons, which is crucial in electronic applications .

Biochemical Pathways

Its synthesis involves chemical reactions that could be considered analogous to biochemical pathways .

Pharmacokinetics

Its physical properties such as its molecular weight (46955 g/mol) and its form (liquid or solid or semi-solid or lump) can influence its behavior in a given environment .

Result of Action

The primary result of the action of this compound is its contribution to the conduction of electric current in organic electronic devices . It has a high fluorescent and high electron delocalization, which can be used as a non-linear optical (NLO) material .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and light exposure . It is recommended to keep it in a dark place, sealed in dry, at room temperature . These conditions can influence the compound’s action, efficacy, and stability .

properties

IUPAC Name |

2-bromo-9,9-dioctylfluorene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H41Br/c1-3-5-7-9-11-15-21-29(22-16-12-10-8-6-4-2)27-18-14-13-17-25(27)26-20-19-24(30)23-28(26)29/h13-14,17-20,23H,3-12,15-16,21-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITVGRPGDCPNGHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)Br)CCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H41Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00514137 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

302554-80-9 | |

| Record name | 2-Bromo-9,9-dioctyl-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00514137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-9,9-di-n-octylfluorene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

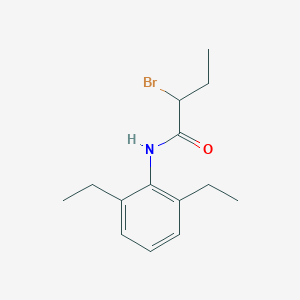

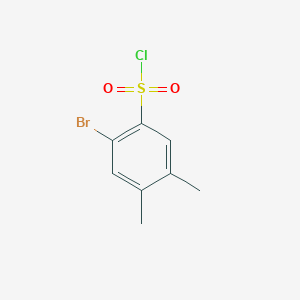

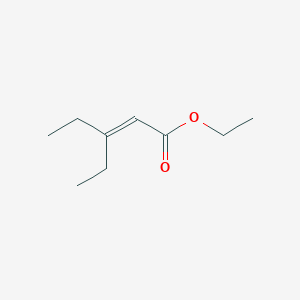

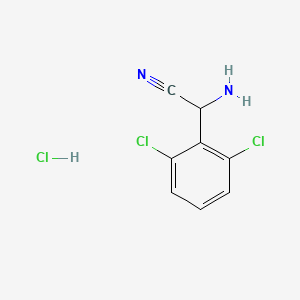

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1282004.png)